
2-N,3-N-bis(3-diphenylphosphanylpropyl)butane-2,3-diimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-N,3-N-bis(3-diphenylphosphanylpropyl)butane-2,3-diimine is an organophosphorus compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features two diphenylphosphanylpropyl groups attached to a butane-2,3-diimine backbone, making it a versatile ligand in coordination chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,3-N-bis(3-diphenylphosphanylpropyl)butane-2,3-diimine typically involves the reaction of butane-2,3-dione with diphenylphosphanylpropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves:
- Dissolving butane-2,3-dione in a suitable solvent like tetrahydrofuran (THF).
- Adding diphenylphosphanylpropylamine dropwise to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures.
- Purifying the product through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-N,3-N-bis(3-diphenylphosphanylpropyl)butane-2,3-diimine undergoes various chemical reactions, including:
Oxidation: The phosphanyl groups can be oxidized to form phosphine oxides.
Reduction: The imine groups can be reduced to amines using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where the phosphanyl or imine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
Oxidation: Phosphine oxides.
Reduction: Corresponding amines.
Substitution: Varied products depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
2-N,3-N-bis(3-diphenylphosphanylpropyl)butane-2,3-diimine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties in various organic reactions.
Biology: Investigated for its potential as a bioactive compound, particularly in the development of metal-based drugs.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with metals.
Industry: Utilized in the synthesis of high-molecular-weight polyethylene elastomers as a catalyst.
Wirkmechanismus
The mechanism of action of 2-N,3-N-bis(3-diphenylphosphanylpropyl)butane-2,3-diimine primarily involves its ability to coordinate with metal centers. The phosphanyl and imine groups act as donor sites, forming stable complexes with metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as polymerization, hydrogenation, and cross-coupling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Bis(2,4-dibenzhydryl-6-cycloalkylphenyl)butane-2,3-diimine: Similar structure but with different substituents on the aryl groups.
N,N’-Bis[3,5-bis-(2,6-diisopropyl-phen-yl)phen-yl]butane-2,3-diimine: Another variant with different aryl substituents.
Uniqueness
2-N,3-N-bis(3-diphenylphosphanylpropyl)butane-2,3-diimine is unique due to the presence of diphenylphosphanylpropyl groups, which provide distinct electronic and steric properties. This makes it a versatile ligand capable of forming stable complexes with a wide range of metals, enhancing its utility in various catalytic applications.
Eigenschaften
Molekularformel |
C34H38N2P2 |
|---|---|
Molekulargewicht |
536.6 g/mol |
IUPAC-Name |
2-N,3-N-bis(3-diphenylphosphanylpropyl)butane-2,3-diimine |
InChI |
InChI=1S/C34H38N2P2/c1-29(35-25-15-27-37(31-17-7-3-8-18-31)32-19-9-4-10-20-32)30(2)36-26-16-28-38(33-21-11-5-12-22-33)34-23-13-6-14-24-34/h3-14,17-24H,15-16,25-28H2,1-2H3 |
InChI-Schlüssel |
YBIQYOIZUIMNQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NCCCP(C1=CC=CC=C1)C2=CC=CC=C2)C(=NCCCP(C3=CC=CC=C3)C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(4,6-Dimethoxy-2-pyrimidinyl)ureidosulfonyl]-4-(formamido)-N,N-dimethylbenzamide](/img/structure/B13783058.png)

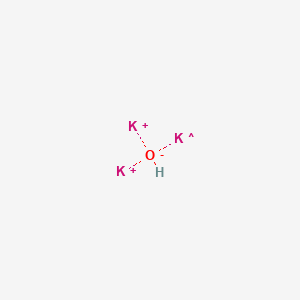

![(6R,8R,9S,10R,13S,14S,17S)-6,17-Dihydroxy-13-methyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13783078.png)

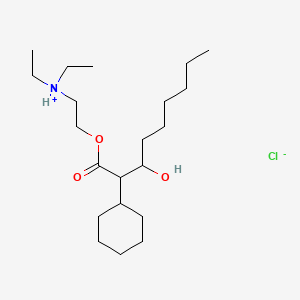
![Cuprate(3-), [mu-[4-[[4'-[[6-amino-1-(hydroxy-kappaO)-3-sulfo-2-naphthalenyl]azo-kappaN1]-3,3'-di(hydroxy-kappaO)[1,1'-biphenyl]-4-yl]azo-kappaN1]-3-(hydroxy-kappaO)-2,7-naphthalenedisulfonato(7-)]]di-, trisodium](/img/structure/B13783105.png)
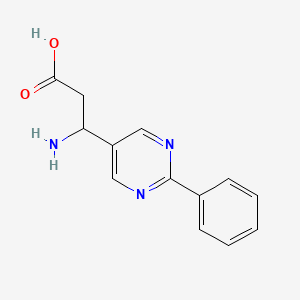
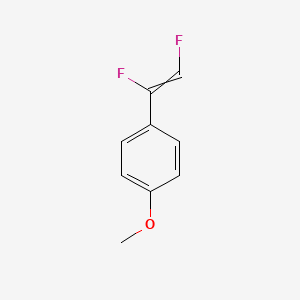
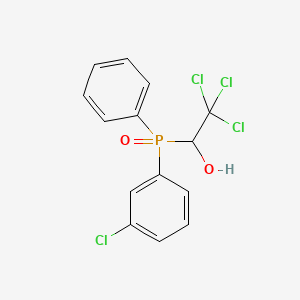

![Methyl 4-[[2-(acetylamino)-4,5-dichlorophenyl]amino]butyrate](/img/structure/B13783142.png)

